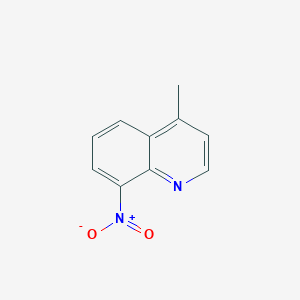
3,6-Dimethoxypyridazine
Übersicht
Beschreibung
3,6-Dimethoxypyridazine is an organic compound with the chemical formula C6H8N2O2. It is a white crystalline solid that is insoluble in water but more easily soluble in organic solvents such as ethanol and dimethyl methanol . This compound is used in various fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
3,6-Dimethoxypyridazine can be synthesized through a series of chemical reactions. One common method involves the reaction of p-nitrotoluene and ethylene glycol acetal in the presence of acetic acid to generate m-phenylenediamine derivatives of dimethyl ethyl dione. This derivative is then reacted with dimethyl oxalate, and an oxidative cyclization reaction is carried out in an alkaline medium to produce this compound .
Analyse Chemischer Reaktionen
3,6-Dimethoxypyridazine undergoes various chemical reactions, including substitution and oxidation. For instance, treatment of this compound 1-oxide with phosphoryl chloride at room temperature yields a chloro-dimethoxyl compound. Further reaction with sodium methoxide produces a trimethoxyl compound, specifically 3,4,6-trimethoxypyridazine . These reactions typically involve reagents such as phosphoryl chloride and sodium methoxide under specific conditions.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethoxypyridazine has several scientific research applications. In the pharmaceutical field, it is used as an intermediate for the synthesis of antibiotics and drugs that promote plant growth . It is also employed in organic synthesis reactions, such as the synthesis of coumarin compounds . Additionally, this compound-4-boronic acid MIDA ester is used in selective and iterative cross-coupling sequences, providing prolonged shelf life and stability to typically unstable boronic acid derivatives .
Wirkmechanismus
The mechanism of action of 3,6-dimethoxypyridazine involves its interaction with specific molecular targets and pathways. For example, metalation and subsequent reactions of the formed organometallic species are common methods used in its applications . The compound’s effects are exerted through these interactions, which are crucial in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethoxypyridazine can be compared with other similar compounds, such as pyridazine, cinnoline, and phthalazine derivatives. These compounds share a similar diazine core but differ in their substituents and specific applications . For instance, 3,5-diamino-4,6-dinitropyridazine-1-oxide is another pyridazine derivative with distinct properties and applications . The unique structure of this compound, particularly its methoxy groups, distinguishes it from other pyridazine derivatives and contributes to its specific chemical behavior and applications.
Eigenschaften
IUPAC Name |
3,6-dimethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQOBAGKDBSVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196692 | |
| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4603-59-2 | |
| Record name | 3,6-Dimethoxypyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004603592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dimethoxypyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-DIMETHOXYPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD8K2NYA0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the mischaracterization of the 5-amino isomers and the subsequent correction?
A: The initial report claiming the formation of 5-amino isomers from the reaction of 3,6-Dimethoxypyridazine with hydrazine was found to be incorrect. [] Later studies demonstrated that the actual products were the 4-amino isomers. Furthermore, the synthesis of the purported 5-amino-6-hydrazino-3(2H)-pyridazinone used to support the initial claim was also flawed. An alternative route was developed to synthesize the authentic 5-amino isomer, definitively confirming the error in the original characterization. []
Q2: Aside from hydrazine, what other nucleophiles react with this compound and under what conditions?
A: Grignard reagents have been shown to react with this compound, resulting in the alkylation at the 4-position of the pyridazine ring. This reaction provides a route to synthesize various 4-alkylated this compound derivatives. []
Q3: How does the reaction of this compound with potassium amide/liquid ammonia/potassium permanganate differ from its reaction with hydrazine?
A: Unlike the reaction with hydrazine, which primarily leads to amination at the 4-position, treatment of this compound with potassium amide/liquid ammonia/potassium permanganate results in the formation of 4-amino-3,6-dimethoxypyridazine. This suggests a different reaction mechanism is at play, likely involving anionic σ-adducts as intermediates. [] Interestingly, this reaction also yields a significant amount of 3,3′-dimethoxy 4,4′-bipyridazine as a byproduct, highlighting the potential for dimerization under these conditions. []
Q4: What are the potential applications of 4-azido-3,6-Dimethoxypyridazine derivatives?
A: 4-Azido-3,6-Dimethoxypyridazine derivatives have been explored as potential anti-cancer agents. These compounds were synthesized from 4-chloro-3,6-Dimethoxypyridazine through a series of reactions, including conversion to the corresponding hydrazino compound and subsequent azidation. [] Further investigation into their biological activities and structure-activity relationships is necessary to evaluate their potential as therapeutic agents.
Q5: What insights do photochemical studies provide about the reactivity of this compound?
A: Photochemical investigations of this compound, alongside related compounds like 1,2-dimethyl3,6(1H,2H)-pyridazinedione and 6-methoxy-2-methyl-3(2H)pyridazinone, were conducted to compare their reactivity to the well-studied maleic hydrazide. [] While specific findings were not detailed in the provided abstract, this research highlights the importance of exploring diverse reaction conditions and comparing reactivity patterns to understand the chemical behavior of this compound and its derivatives.
Q6: Has this compound been investigated for any biological activity?
A: While not directly studied, a sulfanilamide derivative, 4-sulfanilamido-3,6-dimethoxypyridazine (CS-61), has been synthesized and its biological properties investigated. [] This derivative exhibited promising results, encouraging further research into the potential of this compound-based compounds for pharmaceutical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















